molecular formula C6H12N2 B1584426 Diethylaminoacetonitrile CAS No. 3010-02-4

Diethylaminoacetonitrile

Cat. No. B1584426
CAS RN: 3010-02-4
M. Wt: 112.17 g/mol
InChI Key: LVPZSMIBSMMLPI-UHFFFAOYSA-N
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Description

Diethylaminoacetonitrile, also known as 2-(Diethylamino)acetonitrile, is a chemical compound with the formula C6H12N2 . It has a molecular weight of 112.1729 . Other names for this compound include Acetonitrile, (diethylamino)-; Glycinonitrile, N,N-diethyl-; N,N-Diethylaminoacetonitrile; Nitril kiseliny diethylaminooctove .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a nitrile group (-CN) and a diethylamino group ((C2H5)2N-) attached . The IUPAC Standard InChI is InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a vapor pressure of 760 mmHg at 170 °C . Its refractive index is 1.426 (lit.) . The boiling point is 170 °C (lit.) and it has a density of 0.866 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmacological Research

Diethylaminoacetonitrile has been investigated for its role in pharmacology, particularly in relation to Lysergic Acid Diethylamide (LSD). LSD was synthesized in 1938 and is known for its psychoactive effects. Research has explored LSD's impact on neurotransmitter systems and its use in psychiatric research for producing "experimental psychosis." LSD's complex pharmacology is still not completely understood, but it is physiologically well-tolerated and considered safe in medically supervised settings. Current interest in LSD includes its use as an experimental tool for understanding neural mechanisms of consciousness and its potential therapeutic applications in conditions like cluster headaches and terminal illness (Passie et al., 2008).

Acute Effects on Healthy Subjects

Studies on the acute effects of LSD in healthy subjects have shown pronounced alterations in waking consciousness, with effects such as visual hallucinations and positively experienced derealization. These findings are relevant for understanding the drug's potential in psychotherapy, as LSD has been found to enhance subjective well-being, happiness, closeness to others, and social trust. The drug's impact on sensorimotor gating supports its use in translational psychiatric research (Schmid et al., 2015).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of LSD is crucial for evaluating its therapeutic and experimental use. Research has shown that oral LSD presents dose-proportional pharmacokinetics and first-order elimination, with effects related to changes in plasma concentrations. This data is important for interpreting LSD intoxication and for designing clinical studies (Dolder et al., 2017).

Therapeutic Use in Psychiatry

LSD's therapeutic use in psychiatry has been explored in a variety of disorders, including anxiety, depression, psychosomatic diseases, and addiction. Despite historical challenges in research methodologies, there is growing interest in revisiting LSD for its potential therapeutic applications. Controlled and randomized clinical trials have shown positive outcomes, particularly in the treatment of alcoholism, indicating LSD's potential as a therapeutic agent in psychiatry (Fuentes et al., 2020).

Safety and Hazards

Diethylaminoacetonitrile is classified as a flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this chemical . In case of fire, use dry chemical, dry sand, or foam to extinguish .

properties

IUPAC Name

2-(diethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZSMIBSMMLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062781
Record name (Diethylamino)acetonitrile
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Molecular Weight

112.17 g/mol
Source PubChem
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CAS RN

3010-02-4
Record name 2-(Diethylamino)acetonitrile
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Record name 2-(Diethylamino)acetonitrile
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Record name Diethylaminoacetonitrile
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Record name Acetonitrile, 2-(diethylamino)-
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Record name (Diethylamino)acetonitrile
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Record name (diethylamino)acetonitrile
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Record name 2-(DIETHYLAMINO)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Diethylaminoacetonitrile in organic synthesis?

A: this compound (C6H12N2) acts as a valuable reagent due to its ability to function as a latent acyl carbanion. [] This property enables its use in synthesizing diverse compounds, including α-amino nitriles, α-amino-β-hydroxy nitriles, aldehydes, ketones, and α,β-unsaturated compounds. []

Q2: What is known about the coordination behavior of this compound with metal complexes?

A: Research suggests that the triple bond in this compound can participate in coordination with metal carbonyls, forming π complexes. [] Furthermore, studies have investigated potential coordination between this compound and halides of Group IV elements. []

Q3: Are there any notable reactions involving this compound?

A: Yes, this compound has been shown to react with triethyl phosphite. [] Another significant reaction is its application in the cyanomethylation of indole. [] Additionally, this compound undergoes catalytic hydration. []

Q4: What are the safety concerns associated with handling this compound?

A: this compound is an organic cyanide and should be handled with caution. It is recommended to work with this compound in a well-ventilated area, preferably within a fume hood, due to its potential toxicity. []

Q5: What is the molecular formula, weight, and physical state of this compound?

A: this compound has the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. [] It exists as a liquid at room temperature with a boiling point ranging from 53 °C at 10 mmHg to 170 °C depending on pressure. Its density is 0.866 g cm-3. []

Q6: What are the solubility characteristics of this compound?

A: this compound exhibits good solubility in water and a wide range of common organic solvents. [] This solubility profile makes it a versatile reagent for various synthetic applications.

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